Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C15H23N3O2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyl group, an acetyl group, and an aminopyridine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 4-acetyl-5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides
Scientific Research Applications
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the aminopyridine moiety allows it to form hydrogen bonds and other interactions with the active site of the target molecule, thereby modulating its activity. The pathways involved in its mechanism of action are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the acetyl and aminopyridine groups.
Tert-butyl (4-methylpyridin-3-yl)methylcarbamate: Contains a methyl group instead of an acetyl group.
Tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyridine ring .
Uniqueness
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate is unique due to the presence of both the acetyl and aminopyridine groups, which confer specific chemical reactivity and biological activity. These functional groups allow for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1393532-46-1 |
---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-5-aminopyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-8(17)11-9(5-15-7-10(11)14)6-16-12(18)19-13(2,3)4/h5,7H,6,14H2,1-4H3,(H,16,18) |
InChI Key |
QCOUIJYQXOCYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.